[4-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid
Overview
Description
[4-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid: is an organic compound that features a cyclohexyl ring substituted with an isopropyl-methyl-amino group and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the cyclohexyl ring with isopropylamine and methylamine under basic conditions.
Attachment of the Amino-Acetic Acid Moiety: The final step involves the reaction of the substituted cyclohexylamine with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The isopropyl-methyl-amino group may facilitate binding to active sites, while the amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- [4-(Isopropyl-amino)-cyclohexylamino]-acetic acid
- [4-(Methyl-amino)-cyclohexylamino]-acetic acid
- [4-(Cyclohexylamino)-cyclohexylamino]-acetic acid
Uniqueness:
- Structural Features: The presence of both isopropyl and methyl groups on the amino moiety provides unique steric and electronic properties.
- Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it versatile in various chemical reactions.
Properties
IUPAC Name |
2-[[4-[methyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14(3)11-6-4-10(5-7-11)13-8-12(15)16/h9-11,13H,4-8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCKOIBVQPZXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCC(CC1)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209082 | |
Record name | Glycine, N-[4-[methyl(1-methylethyl)amino]cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-45-1 | |
Record name | Glycine, N-[4-[methyl(1-methylethyl)amino]cyclohexyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[4-[methyl(1-methylethyl)amino]cyclohexyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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